molecular formula C20H20N4O5S B11365554 N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Cat. No.: B11365554
M. Wt: 428.5 g/mol
InChI Key: FBGOAJJOSSKBSS-UHFFFAOYSA-N
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Description

N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a complex organic compound that features a benzimidazole and benzisothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves multi-step organic reactions. One common route involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the diethyl groups: Alkylation of the benzimidazole core with diethyl halides in the presence of a base.

    Formation of the benzisothiazole moiety: This involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, under oxidative conditions.

    Coupling of the two moieties: The final step involves the coupling of the benzimidazole and benzisothiazole moieties through an acetamide linker, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Research: The compound could be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism by which N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide lies in its specific substitution pattern and the combination of the benzimidazole and benzisothiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20N4O5S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(1,3-diethyl-2-oxobenzimidazol-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C20H20N4O5S/c1-3-22-15-10-9-13(11-16(15)23(4-2)20(22)27)21-18(25)12-24-19(26)14-7-5-6-8-17(14)30(24,28)29/h5-11H,3-4,12H2,1-2H3,(H,21,25)

InChI Key

FBGOAJJOSSKBSS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O)N(C1=O)CC

Origin of Product

United States

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